N-[2-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a cyclohexane carboxamide group, and a diphenylmethyl carbamoyl moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring and the diphenylmethyl carbamoyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE include other benzothiazole derivatives and carbamoyl-containing compounds. Examples include:
- Benzothiazole-2-carboxamide
- Diphenylmethyl carbamate
- Cyclohexanecarboxamide derivatives
Uniqueness
What sets N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the diphenylmethyl carbamoyl group enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C29H29N3O2S2 |
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Molecular Weight |
515.7 g/mol |
IUPAC Name |
N-[2-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C29H29N3O2S2/c33-26(32-27(20-10-4-1-5-11-20)21-12-6-2-7-13-21)19-35-29-31-24-17-16-23(18-25(24)36-29)30-28(34)22-14-8-3-9-15-22/h1-2,4-7,10-13,16-18,22,27H,3,8-9,14-15,19H2,(H,30,34)(H,32,33) |
InChI Key |
FRBIJURHYXIAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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